(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, with a simpler structure.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and antioxidant properties.
Uniqueness
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one is unique due to the presence of both methoxy and nitro substituents on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-13-8-9-14(17(11-13)23-2)16(19)10-7-12-5-3-4-6-15(12)18(20)21/h3-11H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHHVLOPQSNFE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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